molecular formula C13H11ClFN5O2 B3029199 6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 575484-83-2

6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B3029199
M. Wt: 323.71
InChI Key: IBQYILNHUAYCHB-UHFFFAOYSA-N
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Description

The compound 6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound appears to be a complex molecule with potential for interactions based on its functional groups.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared through a modified condensation process, which involved the use of monosubstituted malonic acid diesters with guanidine and sodium ethoxide . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which allows for the formation of hydrogen bonds. In the case of 6-chlorouracil derivatives, hydrogen bonding and halogen bonding play significant roles in the stabilization of crystal packing . These interactions are crucial for the formation of cocrystals and polymorphs, which can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents on the ring. For example, the presence of a chlorine atom can facilitate the formation of halogen bonds, as seen in the cocrystallization of 6-chlorouracil with various triazine and pyrimidine derivatives . The fluorine substituent, as seen in the compound of interest, could also affect the chemical reactivity, potentially leading to unique interactions and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are often determined by their molecular structure and the nature of their substituents. The presence of solvent molecules in the crystal structures of 6-chlorouracil derivatives suggests that solubility and solvent interactions are important factors to consider . Additionally, the inhibitory effects on immune-activated nitric oxide production observed in 5-substituted 2-amino-4,6-dichloropyrimidines indicate that these compounds can have significant biological activities, which are likely influenced by their physical and chemical properties .

Scientific Research Applications

Anticancer Potential

Compounds structurally related to 6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one have shown promise in cancer research. Specifically, derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized and tested for their effects on the proliferation and survival of cultured L1210 cells and mice bearing P388 leukemia (Temple et al., 1983).

Alzheimer's Disease Research

In the context of Alzheimer's disease, a closely related compound, Umibecestat (CNP520), which is a potent β-Secretase (BACE1) inhibitor, has been developed. This compound, characterized by similar structural features, was optimized for potency, brain penetration, and metabolic stability. It has demonstrated significant reduction in Aβ levels in mice and rats, qualifying it for Alzheimer's disease prevention studies in clinical settings (Machauer et al., 2021).

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives, including pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, from compounds structurally similar to the queried chemical, has been reported. Such syntheses often involve reactions with amino pyridines and halo ketones, highlighting the versatility of this chemical structure in creating various heterocyclic systems (Arrault et al., 2002).

Novel Heterocyclic System Synthesis

Research also includes the synthesis of novel heterocyclic systems, such as pyrimido[1,4]thiazino[3,2-e][1,2,4]triazines, using related pyrimidine derivatives. These syntheses contribute to expanding the range of bioactive compounds for potential pharmaceutical applications (Karimian & Karimi, 2020).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve the synthesis and characterization of this compound, followed by testing for biological activity. If the compound shows promising activity, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5O2/c1-13(2)11(21)19-10-7(22-13)3-4-8(18-10)17-9-6(15)5-16-12(14)20-9/h3-5H,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQYILNHUAYCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727138
Record name 6-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS RN

575484-83-2
Record name 6-[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
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Record name 6-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,2-dimethyl
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Record name 6-[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
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Synthesis routes and methods

Procedure details

6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (450 kg, 1.00 mol eq) is stirred in a mixture of methanol (1971 kg) and water (1610 kg) under a nitrogen atmosphere with heating to about 65° C. To this is added a solution of 2,4-dichloro-5-fluoro-pyrimidine in dichloromethane (545 kg 2,4-dichloro-5-fluoro-pyrimidine, 1.40 mol eq, about 50% w/w solution) over a period of about 4 hours, during which dichloromethane is distilled off. The mixture is then stirred at about 70° C. until distillation is complete and then at reflux for about 15 hours. This is then cooled to about 45° C. and filtered. The filtered solid is washed twice with methanol (2×675 kg) and then dried under vacuum at about 55° C. Once dry, the solid is slurried in 85% w/w aqueous formic acid (3150 kg) at about 50° C. for about 6 hours and then filtered. This slurry may be repeated. The resulting damp solid is cooled to about 20° C., washed twice with methanol (2×1800 kg) and dried under vacuum at about 80° C. to give the title compound (577 kg, 77%) as a colored solid.
Quantity
450 kg
Type
reactant
Reaction Step One
Quantity
1971 kg
Type
solvent
Reaction Step One
Name
Quantity
1610 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
545 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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